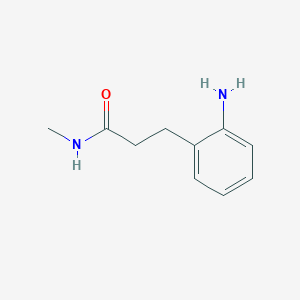

3-(2-aminophenyl)-N-methylpropanamide

Vue d'ensemble

Description

The compound “3-(2-aminophenyl)-N-methylpropanamide” is a derivative of aminophenyl compounds . These types of compounds often have interesting chemical and biological properties, which makes them subjects of various research studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds, such as “3-(2-Aminophenyl)-2-propyn-1-ol”, have certain properties that can be determined through various analytical techniques .Applications De Recherche Scientifique

Histone Deacetylase Inhibition in Cancer Treatment

- The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar in structure to 3-(2-aminophenyl)-N-methylpropanamide, has been identified as a selective histone deacetylase (HDAC) inhibitor. This compound shows significant potential in blocking cancer cell proliferation and inducing apoptosis, demonstrating its promise as an anticancer drug (Zhou et al., 2008).

Immunosuppressive Activity

- A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects. These compounds, which include structural elements similar to this compound, have shown potential in decreasing lymphocyte count and could be useful in organ transplantation (Kiuchi et al., 2000).

Enzymatic N-demethylation Research

- Research on the N-demethylation of tertiary amines, including structures akin to this compound, has contributed to understanding enzymatic processes in liver homogenates of rodents. This study helps in comprehending the metabolic pathways involving tertiary amines (Abdel-Monem, 1975).

Drug Design and Peptide Chemistry

- The application of computational peptidology and conceptual density functional theory has been used to study molecules structurally similar to this compound. This research aids in the design of drugs, particularly antifungal peptides, enhancing our understanding of peptide chemistry (Flores-Holguín et al., 2019).

Novel Materials Synthesis

- Studies have explored the synthesis of new materials, such as aromatic polyamides containing ether linkages, using compounds structurally related to this compound. These materials have potential applications in various industries due to their solubility and thermal properties (Hsiao & Chang, 2004).

Chemoselective Reactions in Organic Synthesis

- Research on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study, involving compounds similar to this compound, enhances our understanding of organic synthesis processes (Hajji et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 3-(2-aminophenyl)-N-methylpropanamide is the Folate Receptor Alpha (FolRa) . This receptor is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer . The overexpression of FolRa in cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .

Mode of Action

This compound interacts with its target through a mechanism involving a tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209 . This compound is conjugated to a cleavable valine citrulline p-aminobenzyl carbamate linker functionalized with dibenzocyclooctyne (DBCO) . The rapid and selective reaction of DBCO on SC239 and pAMF residues in SP8166 results in a well-defined, homogeneous ADC with a drug-antibody ratio (DAR) of 4 .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a critical protein for the formation of the cell’s cytoskeleton. By targeting tubulin, this compound disrupts the cell’s structure and division process .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell’s structure and division process . This disruption can lead to cell death, particularly in cancer cells that overexpress the Folate Receptor Alpha .

Safety and Hazards

Orientations Futures

Research into aminophenyl compounds and their derivatives is ongoing, with many potential applications in medicinal chemistry, sensing technologies, and other areas . Future research will likely continue to explore these possibilities and develop new synthetic methods and applications for these compounds.

Propriétés

IUPAC Name |

3-(2-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGFVJFXFLKIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651606 | |

| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018506-37-0 | |

| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)

![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)

![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)